Physicochemical Properties of Octanoic Acid: A Technical Guide for Laboratory Professionals
Physicochemical Properties of Octanoic Acid: A Technical Guide for Laboratory Professionals
Introduction: Octanoic acid, also known as caprylic acid, is a saturated fatty acid with the chemical formula CH₃(CH₂)₆COOH.[1] It is a medium-chain fatty acid (MCFA) naturally found in sources like coconut oil, palm oil, and the milk of various mammals.[1][2] In the laboratory setting, octanoic acid serves as a versatile compound with applications ranging from its use as an antimicrobial agent to its role in studying cellular metabolism and signaling.[3][4] This guide provides an in-depth overview of the core physicochemical properties of octanoic acid, detailed experimental protocols for their determination, and a summary of its known roles in cellular signaling pathways and common laboratory workflows.
Core Physicochemical Properties
Octanoic acid is a colorless to light yellow oily liquid at room temperature with a slightly unpleasant, rancid-like odor.[3][5] It is corrosive to metals and tissue.[5] Key quantitative physicochemical properties are summarized in the tables below for easy reference.
Table 1: General and Physical Properties of Octanoic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆O₂ | [1][3] |
| Molecular Weight | 144.21 g/mol | [1][6] |
| Appearance | Colorless to light yellow oily liquid | [3][5] |
| Odor | Faint, fruity-acid; slightly unpleasant, rancid-like | [5][7] |
| Melting Point | 16-17 °C (60.8-62.6 °F) | [7][8] |
| Boiling Point | 237-239.7 °C (460-463.5 °F) at 760 mmHg | [7][8][9] |
| Density | 0.910 g/cm³ at 20-25 °C | [7][8][9] |
| Vapor Pressure | 1 mmHg at 78 °C; 0.00371 mmHg at 25 °C | [5][7] |
| Refractive Index | n20/D 1.428 | [7][8] |
Table 2: Solubility and Partitioning Behavior of Octanoic Acid
| Property | Value | Source(s) |
| Solubility in Water | 0.068 g/100 mL (slightly soluble) | [2][7] |
| Solubility in Organic Solvents | Soluble in alcohol, chloroform, ether, carbon disulfide, petroleum ether, acetonitrile | [2][3] |
| pKa | 4.89 | [5][10] |
| LogP (Octanol/Water Partition Coefficient) | 3.05 | [5] |
Experimental Protocols
Accurate determination of physicochemical properties is crucial for the effective and safe use of octanoic acid in research. Below are detailed methodologies for key experiments.
Determination of Melting Point
The melting point of a substance is the temperature at which it changes state from solid to liquid. For octanoic acid, which has a melting point near room temperature, careful control of the heating rate is essential for an accurate measurement.
Methodology: Capillary Method using a Mel-Temp Apparatus
-
Sample Preparation: A small amount of solid octanoic acid (if stored below its melting point) is finely powdered. The open end of a capillary tube is jabbed into the powder to pack a small amount (2-3 mm in height) into the sealed end.[11]
-
Apparatus Setup: The packed capillary tube is placed into the heating block of a Mel-Temp apparatus.
-
Heating: The sample is heated at a medium rate until the temperature is approximately 10-15°C below the expected melting point.[11]
-
Measurement: The heating rate is then reduced to about 1-2°C per minute. The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[9][11] A pure compound will have a sharp melting range of 0.5-1°C.[9]
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology: Micro Boiling Point Determination using a Thiele Tube
-
Apparatus Setup: A small amount of liquid octanoic acid (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is placed into the test tube with the open end down.[12]
-
Assembly: The test tube is attached to a thermometer using a rubber band, ensuring the bulb of the thermometer is level with the bottom of the test tube. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[12][13]
-
Heating: The side arm of the Thiele tube is gently heated with a small flame. This design allows for even heating of the oil bath through convection currents.[9][12]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed.[12]
-
Measurement: The heat source is then removed. The liquid will begin to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[12][13]
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Methodology: Qualitative Solubility Testing
-
Water Solubility: To a test tube containing 0.75 mL of deionized water, add approximately 25 mg (if solid) or 0.05 mL (if liquid) of octanoic acid. Vigorously shake the test tube. Observe if the octanoic acid dissolves completely, forms a separate layer, or is partially soluble.[1]
-
Organic Solvent Solubility: Repeat the process in step 1 using 0.75 mL of various organic solvents such as ethanol, diethyl ether, and acetone.[1]
-
Aqueous Acid/Base Solubility: To determine the acidic nature of octanoic acid, test its solubility in a 5% aqueous solution of sodium bicarbonate (NaHCO₃). The dissolution of octanoic acid with the evolution of carbon dioxide gas indicates it is a strong enough acid to react with the weak base.[14]
Determination of pKa
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution.
Methodology: Potentiometric Titration
-
Solution Preparation: Prepare a standard solution of octanoic acid (e.g., 1 mM) in water. For sparingly soluble compounds, a co-solvent like methanol (B129727) may be used, though this will affect the measured pKa.[15][16] Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (B78521) (NaOH).[15]
-
Apparatus Setup: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10). Place a known volume of the octanoic acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode into the solution.[15]
-
Titration: Slowly add the NaOH solution in small, known increments from a burette. After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.[15]
-
Data Analysis: Continue the titration until the pH has risen significantly (e.g., to pH 12). Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.[2][16]
Signaling Pathways and Laboratory Workflows
Octanoic acid is not merely a simple fatty acid; it actively participates in cellular signaling and is a key component in various experimental workflows.
Signaling Pathways
Octanoic acid has been shown to influence several key signaling pathways, particularly in the context of metabolism and insulin (B600854) secretion.
-
AMPK-Mediated Mitochondrial Biogenesis: In skeletal muscle, octanoic acid consumption has been shown to activate AMP-activated protein kinase (AMPK). Activated AMPK, in turn, promotes the expression of PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha), a master regulator of mitochondrial biogenesis. This leads to an increase in the number of mitochondria and an enhanced capacity for fatty acid oxidation.[5]
Caption: Octanoic acid activates AMPK, leading to increased PGC1α expression and mitochondrial biogenesis.
-
Potentiation of Glucose-Stimulated Insulin Secretion (GSIS): In pancreatic β-cells, octanoic acid potentiates GSIS through the olfactory receptor Olfr15. This interaction activates the Phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) trisphosphate (IP₃). IP₃ binds to its receptor (IP₃R) on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). The rise in intracellular Ca²⁺ is a key trigger for insulin secretion.[6][7]
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. rsc.org [rsc.org]
- 3. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Octanoic acid promotes clearance of antibiotic-tolerant cells and eradicates biofilms of Staphylococcus aureus isolated from recurrent bovine mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Octanoic acid potentiates glucose-stimulated insulin secretion and expression of glucokinase through the olfactory receptor in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of octanoic acid potentiation of insulin secretion in isolated islets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Octanoic Acid | C8H16O2 | CID 379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. Frontiers | Fatty Acid Signaling Mechanisms in Neural Cells: Fatty Acid Receptors [frontiersin.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. is.muni.cz [is.muni.cz]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
